molecular formula C10H5BrClF3N2 B3059607 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 918339-65-8

4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3059607
CAS No.: 918339-65-8
M. Wt: 325.51 g/mol
InChI Key: LCPNNWBUOLGLHG-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS 918339-65-8) is a high-value, multisubstituted pyrazole derivative of significant interest in advanced chemical research and development. With a molecular formula of C 10 H 5 BrClF 3 N 2 and a molecular weight of 325.51 g/mol, this compound serves as a critical synthetic intermediate and scaffold in medicinal chemistry . The pyrazole core is a privileged structure in drug discovery, known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antitumor properties . The specific substitution pattern on this pyrazole ring—featuring bromo, 3-chlorophenyl, and trifluoromethyl groups—makes it a versatile building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . Its structural features are commonly found in compounds that interact with key biological targets such as cyclooxygenase-2 (COX-2) and various kinases, which are implicated in inflammatory diseases and cancer signaling pathways . Furthermore, the presence of halogen atoms facilitates further functionalization via cross-coupling reactions, expanding its utility in creating targeted chemical libraries. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClF3N2/c11-8-5-16-17(9(8)10(13,14)15)7-3-1-2-6(12)4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPNNWBUOLGLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651927
Record name 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918339-65-8
Record name 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Bromination and chlorination: The final steps involve the selective bromination and chlorination of the pyrazole ring using reagents like bromine and thionyl chloride under controlled conditions.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity through various interactions, such as hydrogen bonding and hydrophobic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Solubility (mg/mL)
Target Compound C₁₀H₅BrClF₃N₂ 337.5 3.8 <0.1 (DMSO)
4-Bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole C₁₀H₅BrF₄N₂ 309.06 3.5 0.2 (DMSO)
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide C₇H₇BrF₃N₄O 315.06 2.1 1.5 (Water)

*Predicted using ChemAxon.

Table 2: Structural and Functional Comparisons

Compound Name Position 1 Position 4 Position 5 Key Functional Groups
Target Compound 3-Chlorophenyl Br CF₃ None
4-Bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole 4-Fluorophenyl Br CF₃ None
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde 4-Chlorobenzyl H CHO Aldehyde

Biological Activity

4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer activities.

  • Molecular Formula: C10H5BrClF3N2
  • Molecular Weight: 325.51 g/mol
  • CAS Number: 918339-65-8

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 4-bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole, exhibit promising anti-inflammatory properties. A study demonstrated that various synthesized pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, comparable to the standard drug dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have shown that pyrazole derivatives can inhibit bacterial strains such as E. coli and Bacillus subtilis. Notably, one derivative displayed significant activity against the Mycobacterium tuberculosis strain H37Rv, suggesting potential use in treating tuberculosis .

Anticancer Activity

Recent advancements in drug discovery have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 4-bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole have demonstrated significant cytotoxicity against various cancer cell lines. One study reported an IC50 value of 49.85 µM for a related compound, indicating effective growth inhibition in cancer cells .

Research Findings and Case Studies

Study Activity IC50 Value Reference
Selvam et al.Anti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
Burguete et al.Antimicrobial (MTB)Significant at 6.25 µg/mL
Xia et al.Anticancer (A549 cell line)49.85 µM
Pickard et al.Antifungal and antitubercularNot specified

The biological activities of pyrazole derivatives are often attributed to their ability to inhibit specific enzymes and pathways involved in inflammation and cell proliferation. For example, some compounds have been identified as monoamine oxidase B (MAO-B) inhibitors, which can influence neurochemical pathways relevant to pain and inflammation management .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYieldReference
OxidationPCC in DMF, 3 hours, room temperature72%
Boc ProtectionBoc₂O, DMAP, Et₃N in DMF, 16 hours88%
Cross-CouplingPd₂(dba)₃, XPhos, 100°C, 12 hours70%

Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Basic Research Question

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves dihedral angles between the pyrazole ring and substituents. For example, the pyrazole ring in 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde forms dihedral angles of 3.29° (with bromophenyl) and 74.91° (with chlorophenyl) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, aldehydes show characteristic peaks at δ 9.8–10.2 ppm .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 375.65 for C₁₇H₁₂BrClN₂O) .

Q. Table 2: Crystallographic Data

CompoundDihedral Angles (°)Space GroupReference
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-...3.29 (Br-Ph), 74.91 (Cl-Ph)P1

How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Advanced Research Question
Discrepancies often arise from differences in substituent positioning or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing 4-fluorophenyl with 3-chlorophenyl) and compare bioactivity .
  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer screening) and controls .
  • Meta-Analysis : Cross-reference data from analogues like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole, which showed carbonic anhydrase inhibition but no anticancer activity .

What strategies are recommended for modifying substituents on the pyrazole ring to enhance pharmacological activity while maintaining stability?

Advanced Research Question

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) improves metabolic stability and lipophilicity .
  • Halogenation : Bromine at position 4 enhances binding affinity in kinase inhibitors .
  • Heterocyclic Fusion : Attaching thiazole or triazole rings (e.g., 4,5-dihydro-1H-pyrazol-3-yl triazoles) increases antimicrobial potency .

Q. Table 3: Substituent Effects on Bioactivity

SubstituentPositionObserved EffectReference
-CF₃5↑ Metabolic stability
4-Bromo4↑ Binding affinity in kinases
3-Chlorophenyl1Alters dihedral angles → SAR shifts

What safety precautions are necessary when handling halogenated pyrazole derivatives during synthesis?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods when working with volatile solvents (e.g., DCM) .
  • Waste Disposal : Halogenated waste must be segregated and treated as hazardous .

How do computational modeling studies contribute to understanding the structure-activity relationships of trifluoromethyl-substituted pyrazoles?

Advanced Research Question

  • Docking Simulations : Predict binding modes with target proteins (e.g., carbonic anhydrase IX) .
  • DFT Calculations : Analyze electron distribution to optimize -CF₃ interactions .
  • MD Simulations : Assess conformational stability of dihedral angles observed in XRD .

Notes

  • Methodology : Emphasis on peer-reviewed synthesis protocols, crystallography, and SAR analysis.
  • Contradictions Addressed : Cross-referenced biological data from structurally related compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole

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